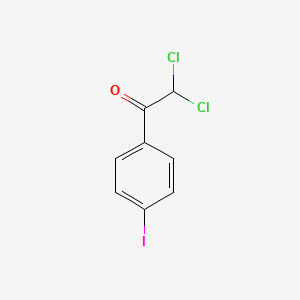![molecular formula C16H19NOS B14200655 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole CAS No. 831225-16-2](/img/structure/B14200655.png)
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a benzothiazole moiety and a spiro-fused oxaspirooctane ring system. The stereochemistry of the compound is defined by the (2S,3R,5R) configuration, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxaspirooctane ring system, followed by the introduction of the benzothiazole moiety. Key steps may include:
Formation of the Oxaspirooctane Ring: This can be achieved through cyclization reactions involving suitable precursors such as 2,5-dimethylcyclohexanone.
Attachment of the Benzothiazole Group: This step often involves nucleophilic substitution reactions where the benzothiazole ring is introduced to the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The spirocyclic structure may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2S,3R,5R)-5-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole: A closely related compound with a similar spirocyclic structure but different substituents.
(2S,5R)-2,5-Dimethylcyclohexanone: Shares the oxaspirooctane ring system but lacks the benzothiazole moiety.
Uniqueness
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is unique due to its combination of a spirocyclic framework and a benzothiazole ring. This dual structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
831225-16-2 |
|---|---|
Fórmula molecular |
C16H19NOS |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H19NOS/c1-11-6-5-9-16(10-11)15(2,18-16)14-17-12-7-3-4-8-13(12)19-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-,15-,16-/m1/s1 |
Clave InChI |
YIDOORDDPXWKLU-HFBAOOFYSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@]2(C1)[C@@](O2)(C)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC1CCCC2(C1)C(O2)(C)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
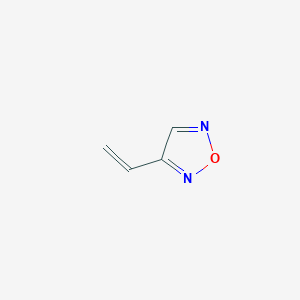
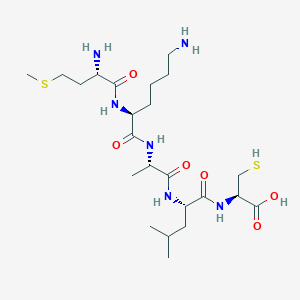
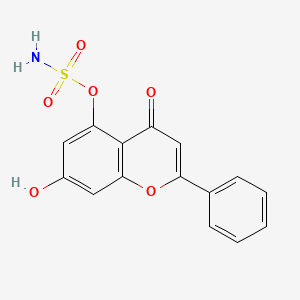


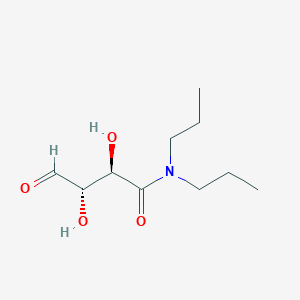
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
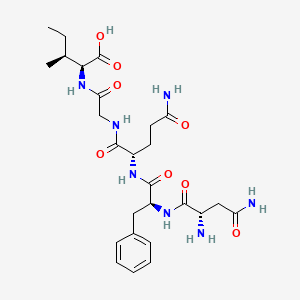
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
